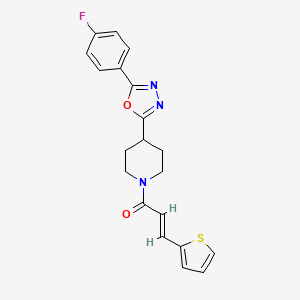

(E)-1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

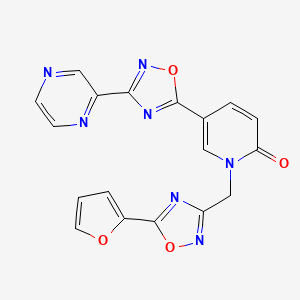

This compound is a complex organic molecule that contains several functional groups and structural features, including a fluorophenyl group, an oxadiazole ring, a piperidine ring, and a thiophene ring. These groups are common in many pharmaceuticals and biologically active compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the oxadiazole ring could be formed via a cyclization reaction, and the fluorophenyl group could be introduced via a substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central piperidine ring. The presence of the double bond in the prop-2-en-1-one group indicates that this compound has geometric isomerism, meaning it can exist in different forms that have the same connectivity of atoms but a different arrangement in space .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the oxadiazole ring is aromatic and thus relatively stable, but it can participate in reactions with electrophiles. The piperidine ring is a secondary amine and can therefore act as a nucleophile or base .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxadiazole and piperidine groups could enhance its solubility in water, while the aromatic rings could enhance its solubility in organic solvents .Wissenschaftliche Forschungsanwendungen

Microwave-Assisted Synthesis and Biological Activities

Research demonstrates microwave-assisted synthesis methods for compounds containing 1,3,4-oxadiazole, piperidine, and thiophene units. These synthesized compounds were evaluated for their antimicrobial, anti-lipase, and antiurease activities. Some showed moderate antimicrobial activity against various microorganisms, and a few exhibited antiurease and antilipase activities, highlighting their potential in developing new therapeutic agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Antimicrobial Studies

Another study synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and evaluated their antibacterial activities. These compounds exhibited moderate to strong activity against Gram-negative and Gram-positive bacteria, pointing towards their utility in antibacterial treatment strategies (Khalid et al., 2016).

Electrochemistry and Electrogenerated Chemiluminescence

A study on the electrochemistry and electrogenerated chemiluminescence (ECL) of a dithienylbenzothiadiazole derivative provided insights into the differential reactivity of donor and acceptor groups. This research could have implications for developing new materials for organic electronics and sensing applications (Shen et al., 2010).

Biological Evaluation of Oxadiazole Derivatives

Research focused on the synthesis and biological evaluation of 5-substituted 1,3,4-oxadiazole derivatives, exploring their potential as inhibitors against butyrylcholinesterase (BChE) enzyme. This could be relevant for designing new drugs targeting neurodegenerative diseases such as Alzheimer's (Khalid et al., 2016).

Design and Synthesis for Antimicrobial Activity

A rational design and synthesis approach led to the creation of fluorinated pyrazole encompassing pyridyl 1,3,4-oxadiazole motifs, showing potent antibacterial and antifungal activities. This study underscores the potential of such compounds in developing new antimicrobial agents (Desai et al., 2016).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(E)-1-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O2S/c21-16-5-3-14(4-6-16)19-22-23-20(26-19)15-9-11-24(12-10-15)18(25)8-7-17-2-1-13-27-17/h1-8,13,15H,9-12H2/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXFPTNJZKBWGE-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)C=CC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)/C=C/C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Acetyl-4-amino-1-[3-(trifluoromethyl)phenyl]pyrrole-3-carbonitrile](/img/structure/B2535550.png)

![2-[4-(2-Naphthyloxy)phenyl]-1,3-dioxoisoindoline-5-carboxylic acid](/img/structure/B2535551.png)

![3-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B2535557.png)

![N-cyclopropyl-2-(2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2535558.png)

![2-amino-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol](/img/structure/B2535563.png)

![N-(3-methoxybenzyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2535566.png)

![Tert-butyl 5-oxospiro[3,4-dihydro-1,4-benzoxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B2535568.png)

![[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2535569.png)